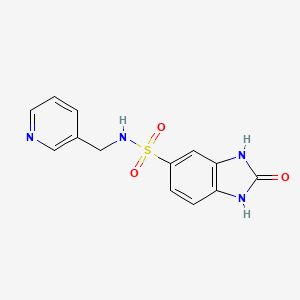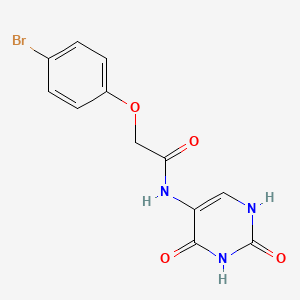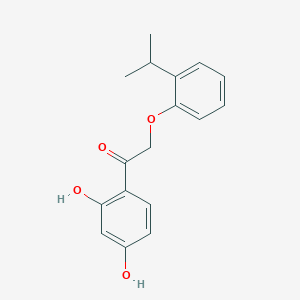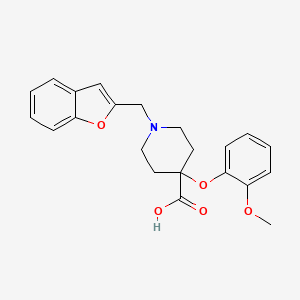
5-(4-isopropoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction 5-(4-isopropoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which is known for its diverse biological activities and potential in various fields of chemistry and pharmacology. Triazole derivatives are recognized for their corrosion inhibition, biological activities, and as key intermediates in organic synthesis (Srivastava et al., 2016).
Synthesis Analysis Triazole compounds can be synthesized through various methods, including cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions. This approach has been employed to create a base nucleus that is further subjected to condensation reactions to form different triazole derivatives (Singh & Kandel, 2013).
Molecular Structure Analysis The molecular structure of triazole derivatives can be determined using various spectroscopic methods, including FT-IR, UV-visible, and NMR spectroscopy. These techniques allow the analysis of bond lengths, vibrational modes, and electronic transitions, offering detailed insights into the structural characteristics of the compounds (Srivastava et al., 2016).
Chemical Reactions and Properties Triazole compounds undergo various chemical reactions, including aminomethylation and cyanoethylation, affecting their structure and biological activities. The functional groups present in these compounds, such as the triazole ring and thiol group, play significant roles in their chemical reactivity and interaction with other molecules (Hakobyan et al., 2017).
Physical Properties Analysis The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, can be determined using standard laboratory techniques. These properties are influenced by the molecular structure and substituents present in the compound (Singh & Kandel, 2013).
Chemical Properties Analysis The chemical properties of triazole derivatives, including their reactivity, stability, and biological activities, are determined by their molecular structure and functional groups. These compounds exhibit various biological activities, which can be theoretically predicted and experimentally verified. The presence of the triazole ring and thiol group contributes significantly to the chemical properties of these compounds (Srivastava et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .
Result of Action
The effects of a compound are typically a result of its interaction with its targets and the subsequent changes in cellular processes .
Eigenschaften
IUPAC Name |
4-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(2)22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVOPDCWJUQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-[4-(propan-2-yloxy)benzyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({(3R*,4R*)-4-(hydroxymethyl)-1-[(4'-methylbiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5529440.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5529448.png)


![(4aS*,7aR*)-1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5529480.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5529485.png)
![ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5529487.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1-(trans-4-hydroxycyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5529495.png)
![N~1~-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5529501.png)



![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,4,6-trichlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5529519.png)